molecular formula C13H20Cl2N6O B1431919 1-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride CAS No. 1351643-53-2

1-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride

Katalognummer: B1431919
CAS-Nummer: 1351643-53-2
Molekulargewicht: 347.2 g/mol
InChI-Schlüssel: NOIRZJLJCZLXNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride is a chemical compound with the molecular formula C13H18N6O·2HCl and is supplied for research purposes only . This complex molecule features a piperazine ring, a common motif in medicinal chemistry, linked to a 4-methoxyphenyltetrazole group. The tetrazole ring is a versatile bioisostere frequently used in drug discovery to replace carboxylic acid groups or other functional moieties, offering improved metabolic stability and altering pharmacokinetic properties. The presence of both the piperazine and tetrazole functionalities within a single molecule makes this dihydrochloride salt a valuable building block for researchers in various fields. Its primary applications include use as a key intermediate in the synthesis of more complex chemical entities, particularly in pharmaceutical research for the development of new active compounds. It is also of significant interest in the design of molecular scaffolds for investigating biological mechanisms and structure-activity relationships (SAR). This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Eigenschaften

IUPAC Name

1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O.2ClH/c1-20-12-4-2-11(3-5-12)19-13(15-16-17-19)10-18-8-6-14-7-9-18;;/h2-5,14H,6-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIRZJLJCZLXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 1-(4-methoxyphenyl)-1H-tetrazole-5-carboxylate ester

  • Starting Material: 4-methoxyaniline is reacted with ethyl oxalyl monochloride in the presence of a base such as triethylamine in anhydrous dichloromethane to form an intermediate oxalyl amide ester.
  • Cyclization: Treatment of this intermediate with triphenylphosphine under reflux in carbon tetrachloride facilitates the formation of the tetrazole ring.
  • Azide Introduction: Subsequent reaction with sodium azide in acetonitrile converts the intermediate into 1-(4-methoxyphenyl)-1H-tetrazole-5-carboxylate ethyl ester.
  • Yields: These steps typically afford the ester in moderate to good yields (63%–95%) depending on reaction conditions and purification.

Reduction to Aldehyde

  • The ester is selectively reduced to the corresponding aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperatures.
  • This step yields 1-(4-methoxyphenyl)-1H-tetrazole-5-carboxaldehyde in moderate yields (75%–80%).

Reductive Amination with Piperazine

  • The aldehyde intermediate is reacted with piperazine under reductive amination conditions.
  • Sodium triacetoxyborohydride (STAB) is commonly used as the reducing agent in a solvent such as dichloroethane.
  • This reaction forms the 1-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine compound.
  • Yields for this step are generally moderate to good (75%–85%).

Formation of the Dihydrochloride Salt

  • The free base is treated with saturated hydrochloric acid in ethanol to afford the dihydrochloride salt.
  • This step provides the final compound in high yields (92%–98%) and improves its stability and solubility profile.

Summary Table of Preparation Steps

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Yield (%)
1 4-Methoxyaniline Ethyl oxalyl monochloride, triethylamine, DCM Oxalyl amide ester 90–95
2 Oxalyl amide ester Triphenylphosphine, CCl4 reflux Tetrazole ester intermediate 63–65
3 Tetrazole ester intermediate Sodium azide, acetonitrile 1-(4-methoxyphenyl)-1H-tetrazole-5-carboxylate ester 63–65
4 Tetrazole ester DIBAL-H reduction 1-(4-methoxyphenyl)-1H-tetrazole-5-carboxaldehyde 75–80
5 Tetrazole aldehyde + piperazine Sodium triacetoxyborohydride, dichloroethane 1-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine 75–85
6 Free base compound Saturated HCl in ethanol Dihydrochloride salt of target compound 92–98

Research Findings and Optimization Notes

  • Substituent Effects: The presence of the 4-methoxy group on the phenyl ring is critical for biological activity and influences the electronic properties of the tetrazole ring, which may affect reaction rates and yields.
  • Reductive Amination: Sodium triacetoxyborohydride is preferred over other reductants due to its mildness and selectivity, minimizing side reactions.
  • Salt Formation: The dihydrochloride salt improves the compound’s crystallinity and facilitates purification, which is essential for pharmaceutical applications.
  • Alternative Side Chains: Studies have shown that varying the amine side chain length or type (e.g., ethylenediamine, propylenediamine) significantly affects the biological activity and synthetic accessibility, but piperazine remains a favored moiety due to its pharmacokinetic profile.

Analyse Chemischer Reaktionen

Types of Reactions: 1-{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of tetrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted the synthesis of tetrazole derivatives that showed promising results in inhibiting the growth of cancer cells. The presence of the 4-methoxyphenyl group in the structure enhances the lipophilicity and biological activity of the compound, making it a candidate for further exploration in anticancer therapies .

Neuropharmacological Effects

Tetrazoles are recognized for their potential neuropharmacological effects. Specifically, compounds like 1-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression. The structural modifications involving piperazine and tetrazole rings are crucial for enhancing receptor affinity and selectivity .

Synthesis and Derivatives

The synthesis of this compound often involves multi-step reactions starting from simpler precursors. A notable synthesis route includes the reaction of piperazine with various substituted tetrazoles under controlled conditions, leading to derivatives with varying biological properties. For example, studies have shown that modifying the substituents on the phenyl ring can significantly influence the pharmacological profile of the resulting compounds .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several synthesized tetrazole derivatives, including 1-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride. The results indicated that this compound exhibited notable growth-inhibitory activity across multiple cancer cell lines. The study concluded that specific structural features, such as electron-withdrawing substituents on the phenyl moiety, were essential for achieving desired cytotoxic effects .

Case Study 2: Neuropharmacological Screening

Another investigation focused on the neuropharmacological properties of tetrazole derivatives. In vivo tests demonstrated that certain derivatives could enhance cognitive function and reduce anxiety-like behaviors in animal models. This suggests potential applications in treating neurodegenerative diseases and mood disorders, highlighting the importance of further research into this compound's mechanisms of action .

Wirkmechanismus

The mechanism of action of 1-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Key Properties:

  • Pharmacological Role : Acts as a serotonergic and dopaminergic modulator, with stimulant properties comparable to amphetamines .
  • Applications : Used in synthesizing itraconazole analogs and studied for its psychoactive effects .
  • Regulatory Status : Classified under controlled substances in some jurisdictions due to its structural similarity to regulated piperazine derivatives .

Structural Comparison with Similar Compounds

Tetrazole-Containing Piperazine Derivatives

Compound Name Substituents on Tetrazole Piperazine Modification Key Differences Reference
1-{[1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride 4-Ethoxyphenyl Unmodified piperazine Ethoxy group instead of methoxy; altered lipophilicity
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride 4-Chlorophenyl (oxadiazole) Oxadiazole replaces tetrazole Different heterocyclic core; potential for varied receptor binding
1-[(1-Phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride Phenyl (triazole) Triazole replaces tetrazole Triazole’s distinct electronic properties; altered metabolic stability

Key Observations :

  • Replacement of tetrazole with oxadiazole or triazole alters hydrogen-bonding capacity and metabolic pathways .

Pharmacological Comparison

Serotonergic and Dopaminergic Activity

  • Target Compound : Exhibits mixed serotonergic (5-HT) and dopaminergic antagonism, mimicking 3,4-methylenedioxymethamphetamine (MDMA) in behavioral studies .
  • Analog: 1-(m-Chlorophenyl)piperazine (mCPP) : A selective 5-HT1B/1C agonist, suppresses locomotor activity in rats via 5-HT receptor activation. Unlike the target compound, mCPP lacks tetrazole-mediated dopamine modulation .
  • Structural modifications (e.g., biphenyl groups) differentiate its selectivity from the target compound .

Behavioral and Therapeutic Implications

  • Target Compound : Associated with euphoric and stimulant effects, raising concerns for misuse .
  • Analog: TFMPP (1-(m-Trifluoromethylphenyl)piperazine) : Reduces locomotor activity in rats via 5-HT1C activation but lacks tetrazole’s dopamine interaction .

Analytical Data

Compound Purity (UHPLC) Yield (%) Melting Point (°C) Reference
Target Compound Not reported Not reported Not reported
1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]-4-[(4-methylphenyl)methyl]piperazine 99% 15 Not reported
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine HCl >95% 43 240 (dec.)

Biologische Aktivität

1-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a tetrazole ring and a methoxyphenyl group. Its molecular formula is C12H16Cl2N6OC_{12}H_{16}Cl_2N_6O with a molecular weight of approximately 307.2 g/mol. The presence of the tetrazole moiety is significant as it is known to enhance biological activity in various contexts.

Research indicates that compounds containing piperazine and tetrazole structures exhibit diverse biological activities, including:

  • Antitumor Activity : Tetrazole derivatives have shown promise in inhibiting tumor growth by affecting key signaling pathways involved in cancer proliferation.
  • Antimicrobial Properties : The compound's structural components suggest potential effectiveness against various bacterial strains and fungi.
  • Neurological Effects : Piperazine derivatives are often studied for their interactions with neurotransmitter receptors, which may contribute to anxiolytic or antidepressant effects.

Biological Activity Overview

Activity Type Description References
AntitumorInhibitory effects on cancer cell lines; potential synergy with chemotherapeutics
AntimicrobialActivity against specific bacterial strains; further studies needed for breadth
NeurologicalInteraction with aminergic receptors; potential for mood enhancement

Case Studies and Research Findings

  • Antitumor Activity :
    A study investigated the cytotoxic effects of various tetrazole derivatives, including those similar to 1-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride, on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that these compounds exhibited significant cytotoxicity, particularly when combined with doxorubicin, suggesting a synergistic effect that warrants further exploration in clinical settings .
  • Antimicrobial Properties :
    Another investigation focused on the antimicrobial efficacy of piperazine-based compounds. The study demonstrated that certain derivatives had notable activity against Gram-positive and Gram-negative bacteria, indicating that modifications to the piperazine structure could enhance antibacterial properties .
  • Neurological Effects :
    Research into piperazine-containing compounds has revealed their ability to bind to various aminergic receptors, which are crucial in the modulation of mood and anxiety. The compound LQFM018, a related piperazine derivative, showed promising results in binding assays and antiproliferative tests on leukemic cells, suggesting potential therapeutic applications in neuropharmacology .

Q & A

Q. What are the common synthetic routes for preparing 1-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride?

Methodological Answer: The synthesis typically involves:

  • Step 1: Formation of the tetrazole ring via cyclization of nitriles with sodium azide or via hydrazine derivatives (e.g., phenylhydrazine hydrochloride) under reflux conditions in ethanol .
  • Step 2: Alkylation of the tetrazole nitrogen with a piperazine derivative. For example, reacting 1-(4-methoxyphenyl)-1H-tetrazole-5-methanol with piperazine in the presence of a coupling agent like POCl₃ or DCC .
  • Step 3: Salt formation using HCl to yield the dihydrochloride form, followed by purification via recrystallization .

Key Characterization Data (Table 1):

TechniqueExpected DataReference
¹H/¹³C NMR Peaks for methoxy (δ ~3.8 ppm), tetrazole (C5), and piperazine protons
IR N-H stretch (~3300 cm⁻¹), C-N (tetrazole, ~1600 cm⁻¹)
HPLC Purity >95% with retention time ~8–10 min

Q. How are spectral data discrepancies resolved during characterization?

Methodological Answer: Discrepancies in NMR or IR data can arise from tautomerism in tetrazole rings or salt hydration. Strategies include:

  • Variable Temperature NMR: To identify dynamic equilibria in solution .
  • X-ray Crystallography: To confirm solid-state structure and hydrogen bonding patterns .
  • Comparative Analysis: Cross-referencing with analogous compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

Methodological Answer:

  • Enzyme Inhibition: Use fluorogenic substrates in assays targeting aminopeptidase N or VEGFR2, given structural similarities to pyrazoline derivatives .
  • Cellular Uptake: Radiolabeled compound (³H or ¹⁴C) in HEK293 or CHO cells to assess membrane permeability .
  • Toxicity Screening: MTT assay in hepatocyte (HepG2) and renal (HEK293) cell lines .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scale-up synthesis?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., cyclization energy barriers) .
  • Machine Learning: Train models on reaction parameters (solvent, temperature) from analogous syntheses (e.g., piperazine-1,4-diamine hydrochloride) to predict optimal yields .

Example Workflow (Table 2):

StepTool/ParameterOutcome
Transition StateGaussian 16 (B3LYP/6-31G*)Identified POCl₃ as optimal coupling agent
Solvent ScreeningCOSMO-RSEthanol/water (7:3) maximizes yield

Q. How to address contradictory bioactivity data across different cell lines?

Methodological Answer:

  • Metabolic Profiling: Use LC-MS to detect metabolite interference (e.g., demethylation of methoxy groups) .
  • Receptor Binding Assays: Radioligand displacement studies to confirm target specificity (e.g., serotonin receptors for phenylpiperazine analogs) .
  • Dose-Response Analysis: EC₅₀/IC₅₀ comparisons across lines (e.g., HepG2 vs. MCF7) to assess cell-type specificity .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to pH 1–13 buffers (37°C, 24h) and analyze degradation products via LC-QTOF-MS .
  • Plasma Stability: Incubate with human plasma (37°C, 1h) and quantify parent compound loss using UPLC .
  • Solid-State Stability: Accelerated aging (40°C/75% RH, 4 weeks) with PXRD to monitor crystallinity changes .

Q. How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Core Modifications: Synthesize analogs with substituent variations (e.g., 4-chlorophenyl instead of methoxyphenyl) .
  • 3D-QSAR Modeling: Use CoMFA/CoMSIA to correlate substituent electrostatic fields with bioactivity .
  • In Silico Docking: Glide or AutoDock to predict binding poses in VEGFR2 or aminopeptidase N active sites .

Q. What are best practices for safe handling and waste disposal?

Methodological Answer:

  • PPE: Lab coat, nitrile gloves, and goggles (splash risk due to HCl salt) .
  • Waste Neutralization: Treat aqueous waste with 10% NaHCO₃ before disposal .
  • Spill Management: Absorb with vermiculite and store in sealed containers for incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
Reactant of Route 2
1-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.